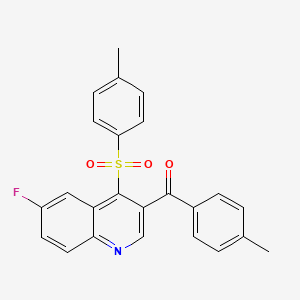

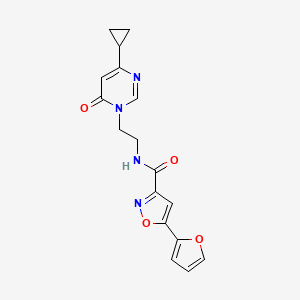

![molecular formula C15H18FN5OS B2377712 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide CAS No. 923164-46-9](/img/structure/B2377712.png)

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide” is a heterocyclic compound. Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus, which is present in this compound, is one of the most important heterocycles and is a feature of natural products as well as medicinal agents .

Chemical Reactions Analysis

Triazole compounds have been studied for their chemical reactions . They have shown significant biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .科学研究应用

抗癌活性

- Imidazo[2,1-c][1,2,4]triazole衍生物显示出对人类癌细胞系的细胞毒性。像4-氯-N-(2-(4-氯苯基)-7-(4,5-二氢-1H-咪唑-2-基)-6,7-二氢-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-基)苯甲酰胺这样的化合物对宫颈癌和膀胱癌细胞系表现出显著的抑制作用 (Balewski et al., 2020)。

抗微生物和抗真菌活性

- 具有imidazo[2,1-c][1,2,4]triazole结构的化合物显示出有希望的抗微生物活性。特定的衍生物已经显示出对结核分枝杆菌的有效性 (Güzeldemirci & Küçükbasmacı, 2010)。

- Imidazo[2,1-c][1,2,4]triazole芳基衍生物已被合成为潜在的抗菌剂,显示出比一些现有抗生素更优越的活性 (Sztanke et al., 2006)。

抗抽搐活性

- 某些imidazo[2,1-c][1,2,4]triazole衍生物已被研究其抗抽搐活性,显示出神经保护和膜稳定作用 (Bihdan, 2019)。

血管紧张素II拮抗剂

- 一些衍生物已被评估为血管紧张素II拮抗剂,显示出在高血压治疗中的潜力 (Ashton et al., 1993)。

合成和结构分析

- Imidazo[2,1-c][1,2,4]triazole衍生物的合成和结构分析已成为一个重要的研究领域,有助于理解它们在药物化学中的潜在应用 (Sączewski & Gdaniec, 2010)。

潜在的抗炎药物

- 新型imidazo[2,1-b][1,3]噻嗪衍生物,与imidazo[2,1-c][1,2,4]triazole类相关,已被合成为潜在的抗炎药物 (Biointerface Research in Applied Chemistry, 2022)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.

Mode of Action

It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This interaction could potentially alter the function of the target, leading to the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that the compound may have a broad range of molecular and cellular impacts.

Action Environment

It’s known that the structure of the compound, including its ability to form hydrogen bonds, may influence its interaction with different target receptors . This suggests that environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

The future directions in the study of triazole compounds involve enhancing their thermal stability, burn rate, insensitivity to external force, and synthesizing new energetic materials with enhanced properties . They are also being studied for their potential as high-performance energetic materials with excellent combustion/detonation properties, high density, and positive oxygen balance .

属性

IUPAC Name |

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5OS/c1-10(2)17-13(22)9-23-15-19-18-14-20(7-8-21(14)15)12-5-3-11(16)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPRONLOFCGRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2377629.png)

![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)

![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)